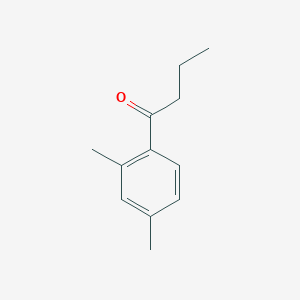
1-(2,4-Dimethylphenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, the synthesis of conjugated 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes was achieved through homocoupling of 2-chloro-1-(n-N,N-dimethylaminophenyl)ethene using zerovalent nickel complexes . Another synthesis approach involved the reaction of N,N′-Dimethyl-N-N′-bis(trimethylsilyl)urea with tert-butylchlorophenylphosphane to form derivatives with the 2,4-Dimethyl-2,4-diaza-1,5-diphosphapentan-3-one skeleton . These methods indicate the versatility in synthesizing dimethylphenyl-substituted compounds.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various techniques. For example, the crystal structure of 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one derivatives was determined using single crystal X-ray diffraction analysis . Similarly, the crystal structures of butyrate and 1,3-dioxane derivatives were elucidated, providing insights into the conformation and bonding of such molecules .
Chemical Reactions Analysis
The chemical reactions of related compounds involve cyclization and complexation. The title compound in one study was synthesized by cyclization of a precursor with hydrogen chloride in dried methanol . In another study, the molecular complexes of hydroxy host systems with alcohols were formed, and their structures were determined by X-ray crystallography . These reactions demonstrate the reactivity of dimethylphenyl-substituted compounds and their ability to form complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are diverse. The fluorescence properties of synthesized 1,4-di(n-N,N-dimethylaminophenyl)-1,3-butadienes were investigated, indicating potential applications in materials science . The reactivity of the 2,4-Dimethyl-2,4-diaza-1,5-diphosphapentan-3-one skeleton with various metals and non-metals was explored, showing the formation of chelate complexes and disulfides . These studies highlight the importance of understanding the properties of dimethylphenyl-substituted compounds for their practical applications.
科学的研究の応用
Molecular Complex Studies : Toda, Tanaka, and Mak (1985) examined molecular complexes involving compounds related to 1-(2,4-Dimethylphenyl)butan-1-one, such as 1,1-bis(2,4-dimethylphenyl)-2-butyn-1-ol. Their research focused on the X-ray crystal structures of these complexes, contributing to the understanding of molecular interactions and structures in organic chemistry (Toda, Tanaka, & Mak, 1985).
Solvation Enthalpy in Binary Mixtures : Varfolomeev et al. (2015) explored the solvation enthalpy in binary mixtures involving butan-2-one, a compound structurally similar to 1-(2,4-Dimethylphenyl)butan-1-one. This research provides insights into the specific interactions and enthalpy changes in such mixtures, which are crucial for understanding solution chemistry and thermodynamics (Varfolomeev et al., 2015).
Stereochemistry of Amino-Carbonyl Compounds : Tramontini, Angiolini, Fouquey, and Jacques (1973) investigated the stereochemistry of amino-carbonyl compounds, including those structurally related to 1-(2,4-Dimethylphenyl)butan-1-one. Their work contributes to understanding the configurations and stereochemical properties of these compounds (Tramontini et al., 1973).
Intramolecular Oxidative Coupling : Krauss and Taylor (1991) conducted research on the intramolecular oxidative coupling of aromatic compounds, including derivatives of 1,4-bis(2,4-dimethylphenyl)butan-1-one. Their study aids in understanding the synthesis and stereochemistry of such compounds (Krauss & Taylor, 1991).
Chromatography and Absolute Configuration : Collina et al. (2006) researched the chromatography and absolute configuration of compounds including N,N-dimethyl-3-(2,4-dimethylphenyl)butan-1-amines. This study is relevant for understanding the chiral properties and separation techniques for such molecules (Collina et al., 2006).
Safety and Hazards
This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It’s recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .
特性
IUPAC Name |
1-(2,4-dimethylphenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTXIWHKFWESDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethylphenyl)butan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


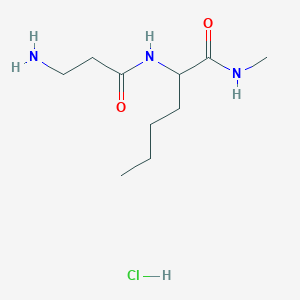
![benzo[d][1,3]dioxol-5-yl(4-(3-(pyridin-3-yl)-1H-pyrazol-5-yl)piperazin-1-yl)methanone](/img/structure/B2537717.png)
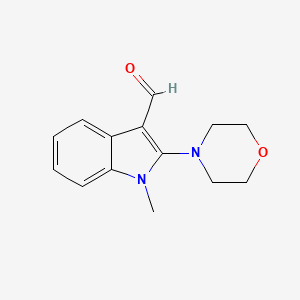
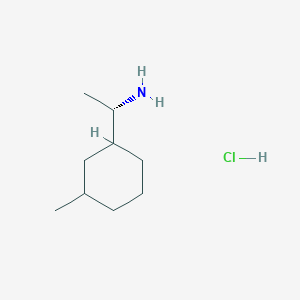


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2537725.png)
![N-(2-chlorobenzyl)-2-[3'-(3-methylphenyl)-2,4'-dioxospiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl]acetamide](/img/structure/B2537726.png)
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepin-4-one](/img/structure/B2537727.png)
![N-[2-[(5-Ethyl-1,3-thiazol-2-yl)methyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2537728.png)
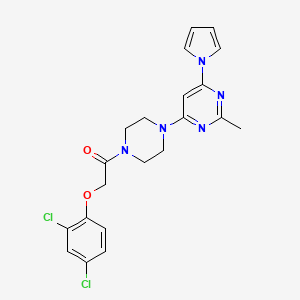
![methyl 2-(1-methyl-2,4-dioxo-9-(4-phenoxyphenyl)-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2537732.png)
![4-[4-(Difluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B2537734.png)